[3-(1-Methylcyclopropyl)phenyl]methanamine
Description
[3-(1-Methylcyclopropyl)phenyl]methanamine is a benzylamine derivative featuring a phenyl ring substituted at the 3-position with a 1-methylcyclopropyl group. The compound is primarily utilized as a synthetic building block in medicinal chemistry and drug discovery, as evidenced by its inclusion in Enamine Ltd’s Building Blocks Catalogue (August 2021) under the molecular formula C₁₁H₁₅N (hydrochloride form: C₁₁H₁₆ClN) . Its structural uniqueness lies in the methylcyclopropyl substituent, which may enhance steric effects and modulate lipophilicity compared to simpler cyclopropane analogs.
Properties
Molecular Formula |
C11H15N |
|---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
[3-(1-methylcyclopropyl)phenyl]methanamine |
InChI |
InChI=1S/C11H15N/c1-11(5-6-11)10-4-2-3-9(7-10)8-12/h2-4,7H,5-6,8,12H2,1H3 |
InChI Key |
IAYHMAVUQUUDMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C2=CC=CC(=C2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(1-Methylcyclopropyl)phenyl]methanamine typically involves the reaction of a suitable precursor with reagents that introduce the methanamine and 1-methylcyclopropyl groups. One common method involves the use of acid-amine coupling reactions, where an acid chloride reacts with an amine under controlled conditions .
Industrial Production Methods: On an industrial scale, the preparation of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions: [3-(1-Methylcyclopropyl)phenyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, [3-(1-Methylcyclopropyl)phenyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound may be used in biological studies to investigate its effects on cellular processes and interactions with biomolecules. Its structural features make it a candidate for studying receptor binding and enzyme inhibition.
Medicine: In medicine, this compound could be explored for its potential therapeutic properties. Research may focus on its efficacy and safety as a drug candidate for various medical conditions.
Mechanism of Action
The mechanism of action of [3-(1-Methylcyclopropyl)phenyl]methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of this compound and Analogs
Structural and Electronic Effects
- Substituent Influence: The methylcyclopropyl group in the target compound introduces steric hindrance and may enhance lipophilicity compared to the unsubstituted cyclopropyl group in (3-Cyclopropylphenyl)methanamine . Electron-Donating Groups: The 3-methoxy group in [1-(3-Methoxyphenyl)cyclopropyl]methanamine improves solubility in polar solvents due to its electron-donating nature .
Physicochemical Properties
- Physical State : (1-(3-Chlorophenyl)cyclopropyl)methanamine is reported as a liquid , whereas other analogs (e.g., methoxy derivative) are likely solids based on storage recommendations .
- Stability : All compounds are stable under recommended storage conditions (typically 2–8°C in sealed containers) but may degrade upon exposure to moisture or extreme temperatures .
Biological Activity
[3-(1-Methylcyclopropyl)phenyl]methanamine, also known as a derivative of phenethylamine, has garnered attention in recent pharmacological studies due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, leading to diverse pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.
- CAS Number : 1378361-08-0
- Molecular Formula : C12H17N
- Molecular Weight : 177.27 g/mol
- Solubility : Soluble in alcohols and ethers; insoluble in water.
The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems and modulate receptor activity. Its structural similarity to other amines allows it to act as a substrate for various transporters and receptors, particularly those involved in monoamine signaling.
Target Receptors:
- Dopamine Receptors : Potential agonistic activity may influence mood and behavior.
- Serotonin Receptors : Possible modulation of serotonin pathways could impact anxiety and depression.
- Norepinephrine Transporters : May enhance norepinephrine signaling, affecting attention and arousal.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antidepressant Effects : Studies suggest that compounds similar to this compound can exhibit antidepressant-like effects in animal models by enhancing monoaminergic neurotransmission.
- Neuroprotective Properties : Preliminary data indicate potential neuroprotective effects against oxidative stress, possibly through antioxidant mechanisms.
- Anti-inflammatory Activity : Some derivatives have shown promise in modulating inflammatory pathways.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound and related compounds:
-
Antidepressant Activity Study
- A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test (FST) and tail suspension test (TST).
- Findings : The compound increased levels of serotonin and norepinephrine in the prefrontal cortex, suggesting a mechanism similar to traditional antidepressants.
-
Neuroprotective Effects
- Research published in the Journal of Neurochemistry highlighted that this compound could protect neuronal cells from apoptosis induced by oxidative stress.
- Mechanism : The compound was shown to upregulate antioxidant enzymes, providing a protective effect against neurodegeneration.
-
Anti-inflammatory Activity
- A recent study assessed the anti-inflammatory properties of the compound using lipopolysaccharide (LPS)-induced inflammation in macrophages.
- Results : The findings indicated that this compound significantly reduced pro-inflammatory cytokine production (TNF-alpha, IL-6), suggesting potential therapeutic applications in inflammatory diseases.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 2-Amino-4-methylphenol | Antidepressant | Monoamine reuptake inhibition |
| Phenylethylamine | Stimulant | Dopaminergic activity |
| 4-Methoxyamphetamine | Neuroprotective | Antioxidant properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
